![molecular formula C8H13O3P B14602058 [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid CAS No. 61182-89-6](/img/structure/B14602058.png)
[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid typically involves the reaction of cyclopentadiene with a suitable propylphosphonic acid derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a dienophile to form the cyclopentadienyl ring. This intermediate can then be further functionalized to introduce the propyl and phosphonic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the cyclopentadienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can introduce various functional groups to the phosphonic acid moiety .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving abnormal phosphonate metabolism .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants .
Mecanismo De Acción
The mechanism of action of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentadienyl group can engage in π-π interactions, while the phosphonic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopentadienylphosphonic acid: Similar in structure but lacks the propyl chain.
Propylphosphonic acid: Similar but lacks the cyclopentadienyl group.
Cyclopentadienylpropylamine: Similar but contains an amine group instead of phosphonic acid.
Uniqueness: The uniqueness of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopentadienyl and phosphonic acid groups allows for versatile interactions and applications that are not possible with the individual components .
Propiedades
Número CAS |
61182-89-6 |
|---|---|
Fórmula molecular |
C8H13O3P |
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
3-cyclopenta-1,3-dien-1-ylpropylphosphonic acid |
InChI |
InChI=1S/C8H13O3P/c9-12(10,11)7-3-6-8-4-1-2-5-8/h1-2,4H,3,5-7H2,(H2,9,10,11) |
Clave InChI |
MZULZFPDBSOWRL-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1CCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
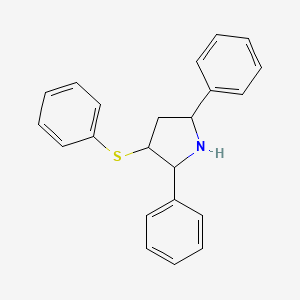
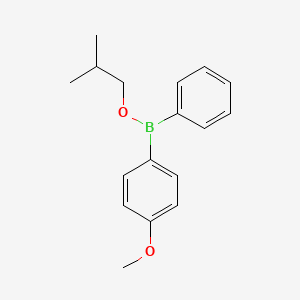
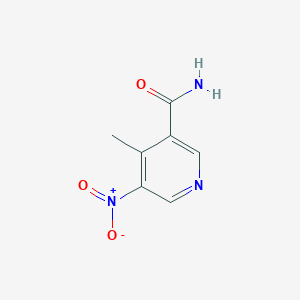
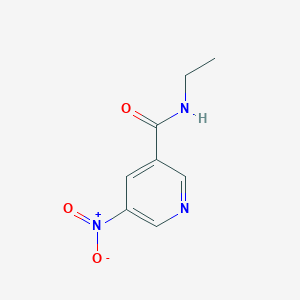
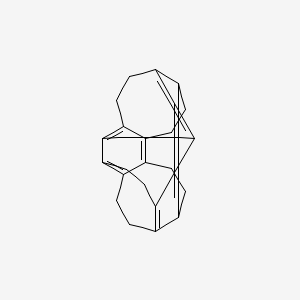
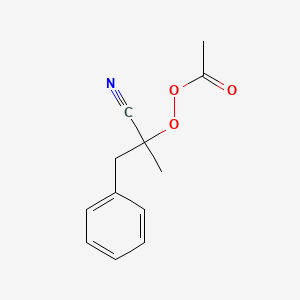
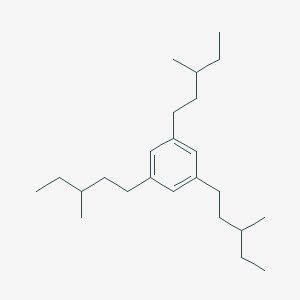

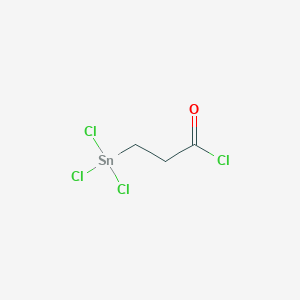
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)


![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
